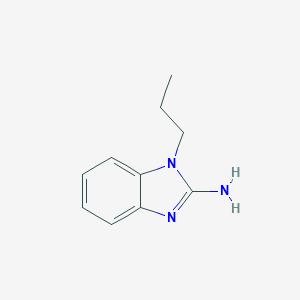
3,5-Dimethyloctatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyloctatriacontane, also known as DMOTA, is a long-chain hydrocarbon that has gained attention in scientific research due to its unique properties. DMOTA is a branched hydrocarbon with a molecular formula of C40H82, which makes it a highly stable and non-reactive compound.
Mécanisme D'action
3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that does not undergo any significant chemical reactions under normal conditions. However, it has been shown to interact with certain biological molecules, such as proteins and lipids, through non-covalent interactions. These interactions can lead to changes in the physical properties of the molecules, such as their solubility and stability.
Effets Biochimiques Et Physiologiques
3,5-Dimethyloctatriacontane has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects on living organisms. However, it has been shown to have some potential as a surfactant and stabilizer in emulsion polymerization reactions, which can lead to the development of new materials with improved properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-Dimethyloctatriacontane is its high stability and non-reactivity, which makes it an ideal model compound for studying the behavior of long-chain hydrocarbons in different environments. However, its non-reactivity also limits its potential applications in certain fields of science, such as organic chemistry, where reactive compounds are often required.
Orientations Futures
There are many potential future directions for research on 3,5-Dimethyloctatriacontane. One area of interest is the development of new materials using 3,5-Dimethyloctatriacontane as a surfactant and stabilizer. Another area of interest is the use of 3,5-Dimethyloctatriacontane in drug delivery systems, where its stability and non-reactivity could be advantageous. Additionally, further studies are needed to fully understand the interactions between 3,5-Dimethyloctatriacontane and biological molecules, which could lead to new insights into the behavior of long-chain hydrocarbons in living systems.
Conclusion:
In conclusion, 3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that has gained attention in scientific research due to its unique properties. It has been used as a model compound to study the properties of long-chain hydrocarbons, as a surfactant and stabilizer in emulsion polymerization reactions, and has potential applications in drug delivery systems and nanotechnology. While its non-reactivity limits its potential applications in certain fields of science, there are many potential future directions for research on 3,5-Dimethyloctatriacontane.
Méthodes De Synthèse
3,5-Dimethyloctatriacontane can be synthesized through a multi-step process that involves the reaction of 1-octyne with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation and further purification steps to yield pure 3,5-Dimethyloctatriacontane. This synthesis method has been optimized and is widely used to produce 3,5-Dimethyloctatriacontane in large quantities.
Applications De Recherche Scientifique
3,5-Dimethyloctatriacontane has been extensively studied for its potential applications in various fields of science. It has been used as a model compound to study the properties of long-chain hydrocarbons and their behavior in different environments. 3,5-Dimethyloctatriacontane has also been used as a surfactant and stabilizer in emulsion polymerization reactions. In addition, 3,5-Dimethyloctatriacontane has been investigated for its potential use in drug delivery systems and as a lubricant in nanotechnology.
Propriétés
Numéro CAS |
13897-20-6 |
|---|---|
Nom du produit |
3,5-Dimethyloctatriacontane |
Formule moléculaire |
C40H82 |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
3,5-dimethyloctatriacontane |
InChI |
InChI=1S/C40H82/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-40(4)38-39(3)6-2/h39-40H,5-38H2,1-4H3 |
Clé InChI |
ALKFEVAGCOHZKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Synonymes |
3,5-Dimethyloctatriacontane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




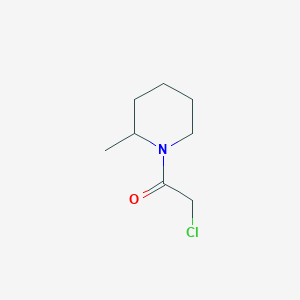
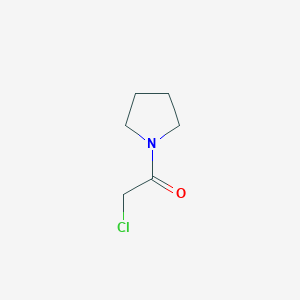
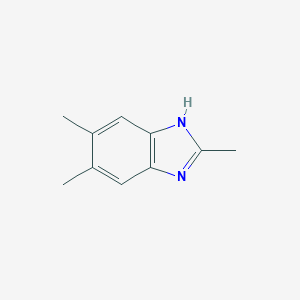
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
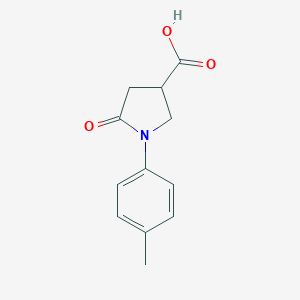
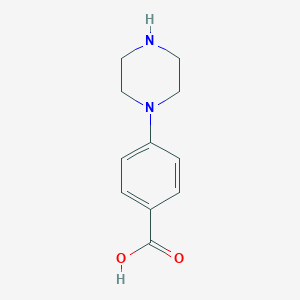
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
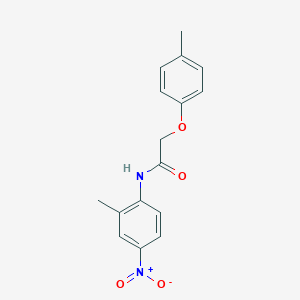
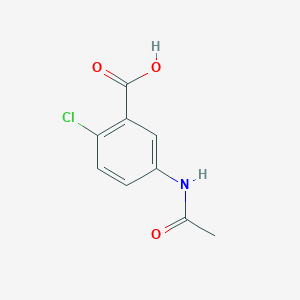
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
